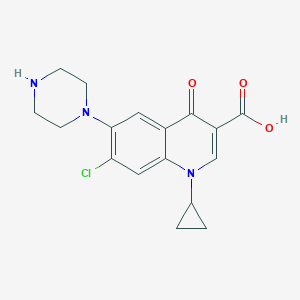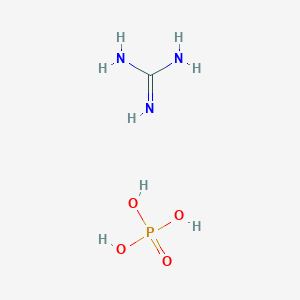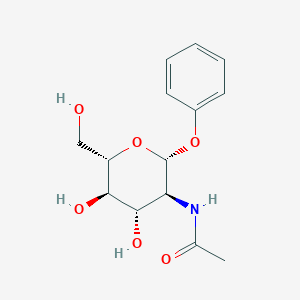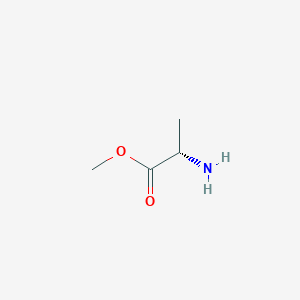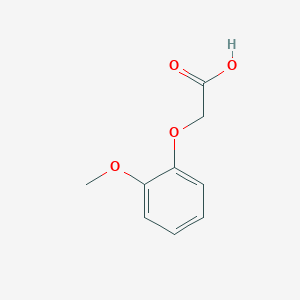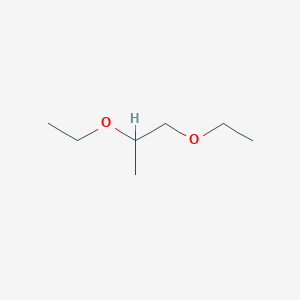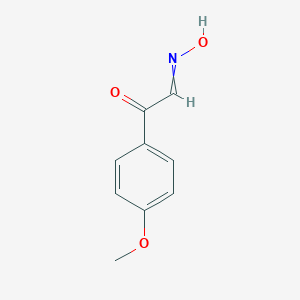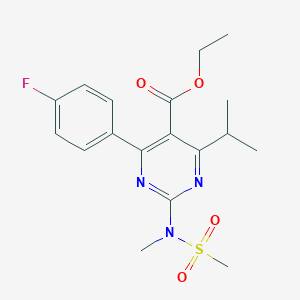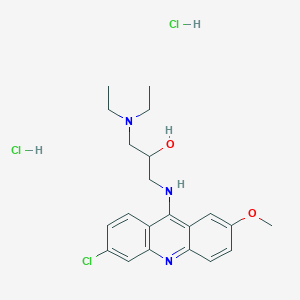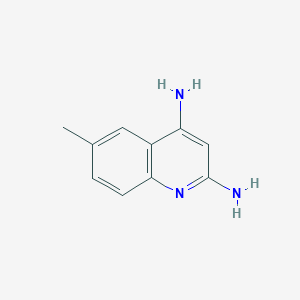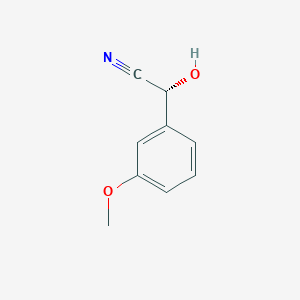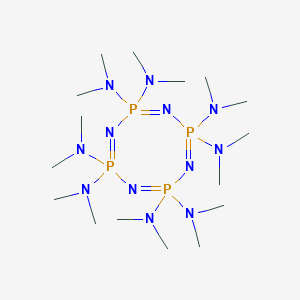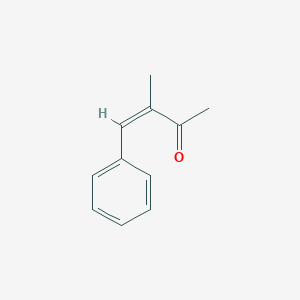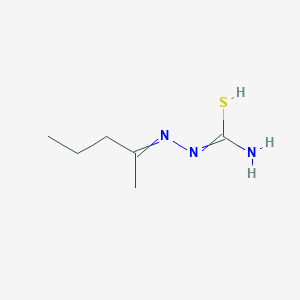
2-Pentanone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiosemicarbazone derivative of 2-pentanone, which is commonly used as a solvent in organic chemistry. The compound has shown promising results in various research fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The exact mechanism of action of 2-Pentanone thiosemicarbazone is still not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
Effets Biochimiques Et Physiologiques
2-Pentanone thiosemicarbazone has been shown to possess various biochemical and physiological effects. It has been shown to exhibit antiviral activity against various viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV). The compound has also been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
Avantages Et Limitations Des Expériences En Laboratoire
2-Pentanone thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. The compound is also readily available from commercial suppliers. However, there are some limitations to using 2-Pentanone thiosemicarbazone in lab experiments. The compound is highly toxic and should be handled with care. Additionally, the compound has low solubility in water, which can limit its use in aqueous-based experiments.
Orientations Futures
There are several future directions for research on 2-Pentanone thiosemicarbazone. One area of interest is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of interest is the investigation of the compound's potential use as a chelating agent, which can have applications in the treatment of metal poisoning. Additionally, the compound's potential use as a therapeutic agent for various diseases, such as cancer and viral infections, can be further explored. Finally, the compound's toxicity and safety profile can be studied in more detail to ensure its safe use in scientific research.
Conclusion:
2-Pentanone thiosemicarbazone is a promising compound that has shown potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents and the advancement of scientific knowledge in various fields.
Méthodes De Synthèse
2-Pentanone thiosemicarbazone can be synthesized by reacting 2-pentanone with thiosemicarbazide in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography. The yield of the synthesis process is typically around 70-80%.
Applications De Recherche Scientifique
2-Pentanone thiosemicarbazone has been extensively studied for its potential applications in scientific research. It has been shown to possess various biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as a chelating agent, which can bind to metal ions and remove them from the body.
Propriétés
Numéro CAS |
1752-39-2 |
|---|---|
Nom du produit |
2-Pentanone thiosemicarbazone |
Formule moléculaire |
C6H13N3S |
Poids moléculaire |
159.26 g/mol |
Nom IUPAC |
(pentan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C6H13N3S/c1-3-4-5(2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10) |
Clé InChI |
ATFQXYQKXBTCBO-UHFFFAOYSA-N |
SMILES isomérique |
CCCC(=NN=C(N)S)C |
SMILES |
CCCC(=NNC(=S)N)C |
SMILES canonique |
CCCC(=NN=C(N)S)C |
Synonymes |
2-Pentanone thiosemicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



